molecular formula C10H10ClN3OS B2499872 N'-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide CAS No. 851979-31-2

N'-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide

Cat. No. B2499872
M. Wt: 255.72
InChI Key: ZUDCQUSSDSAZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, N'-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide, is a derivative of benzo[d]thiazol, which is a heterocyclic compound that has been the focus of various research studies due to its potential applications in medicinal chemistry. The related compounds have been synthesized and characterized using different analytical techniques, and their structures have been determined through X-ray crystallography and computational methods .

Synthesis Analysis

The synthesis of related N-(benzo[d]thiazol-2-yl) derivatives typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by subsequent reactions with other reagents such as hydrazine hydrate to form hydrazide derivatives . Another approach for synthesizing benzamide derivatives includes the reaction of substituted benzohydrazides with carbonothioyldisulfanediyl diacetic acid in water, which is considered a "green" synthesis due to its environmentally friendly nature . These methods yield compounds with potential antibacterial properties and are characterized by various spectroscopic techniques.

Molecular Structure Analysis

The molecular and electronic structures of related compounds have been extensively studied using both experimental and theoretical methods. X-ray single crystal diffraction has been used to determine the crystal structure, while density functional theory (DFT) calculations provide insights into the optimized molecular geometry, vibrational frequencies, and chemical shift values . These studies help in understanding the conformational flexibility and the electronic properties of the molecules, which are crucial for their potential applications.

Chemical Reactions Analysis

The chemical reactivity of N-(benzo[d]thiazol-2-yl) derivatives is influenced by the presence of electrophilic centers, which allow for further functionalization. For instance, N-aryl-2-chloroacetamides serve as doubly electrophilic building blocks for the formation of fused thiazolo[3,2-a]pyrimidinones, showcasing the versatility of these compounds in synthesizing complex heterocyclic structures . The elimination of by-products such as aniline or 2-aminobenzothiazole is a common feature in these reactions, leading to the formation of the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(benzo[d]thiazol-2-yl) derivatives are determined through various analytical techniques. The molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties are calculated using computational methods, which provide valuable information about the stability and reactivity of the compounds . Additionally, the non-linear optical properties of these compounds are of interest due to their potential applications in material science.

Scientific Research Applications

  • Antiviral Activity : Derivatives of 4-chlorobenzoic acid, closely related to N'-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide, have shown anti-tobacco mosaic virus activity, highlighting potential antiviral applications (Chen et al., 2010).

  • Antimicrobial Activity : Synthesized thiazole derivatives, structurally similar to N'-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide, have been evaluated for antimicrobial activity, exhibiting significant effectiveness against various strains of fungi and bacteria (Turan-Zitouni et al., 2005).

  • Antifungal and Antibacterial Properties : Some benzohydrazide derivatives, related to N'-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide, have shown promising results in antifungal and antibacterial screening, indicating their potential as antimicrobial agents (Vijaya Raj et al., 2007).

  • Antimycobacterial Activity : Certain iminothiazolidin-4-one derivatives, structurally akin to N'-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide, have been assessed for their antimicrobial properties, including antimycobacterial activities against strains like Mycobacterium tuberculosis (B'Bhatt & Sharma, 2017).

  • Anticancer Properties : Similar compounds to N'-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide have been synthesized and tested for anticancer activity, showing potential in targeting cancer cells like colon and liver carcinoma cell lines (Gomha et al., 2015).

  • Anticonvulsant Evaluation : Related indoline derivatives have been synthesized and evaluated for anticonvulsant activities, indicating potential therapeutic applications in epilepsy (Nath et al., 2021).

  • Corrosion Inhibition : Thiazole derivatives, closely linked to N'-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide, have been effective as corrosion inhibitors for oil-well tubular steel in acidic solutions, suggesting industrial applications (Yadav et al., 2015).

properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3OS/c1-2-8(15)13-14-10-12-9-6(11)4-3-5-7(9)16-10/h3-5H,2H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDCQUSSDSAZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC1=NC2=C(S1)C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.